molecular formula C14H17BO3 B1351171 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 519054-55-8

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1351171
M. Wt: 244.1 g/mol
InChI Key: ZQCCCOMKYKVFFN-UHFFFAOYSA-N
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Description

“2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 519054-55-8 . Its molecular formula is C14H17BO3 and it has a molecular weight of 244.1 . The compound is a white to almost white powder or crystal .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-9H,1-4H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . The melting point ranges from 70.0 to 74.0 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a boric acid ester intermediate in various synthetic routes. Its synthesis involves a multi-step substitution reaction, leading to compounds characterized by FTIR, NMR spectroscopy, and mass spectrometry. The crystal structures of these compounds were confirmed by X-ray diffraction and subjected to density functional theory (DFT) calculations for conformational analysis. These studies reveal the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction. Furthermore, the molecular electrostatic potential and frontier molecular orbitals of the compounds are investigated by DFT, uncovering some of their physicochemical properties (Huang et al., 2021).

Microwave-Assisted Synthesis

N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles have been synthesized via a microwave-assisted approach. This method facilitates the synthesis of heteroaryl-substituted benzimidazoles through subsequent Suzuki–Miyaura cross-coupling, demonstrating the versatility of boric acid esters in organic synthesis (Rheault et al., 2009).

Catalytic Applications

The boron-substituted hydroxycyclopentadienyl ruthenium hydride complex, incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, demonstrates catalytic activity in the hydroboration of aldehydes, imines, and ketones. This showcases its potential in mild and efficient synthesis routes for organic compounds (Koren-Selfridge et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, gas, or vapors, and avoiding contact with skin .

Future Directions

Benzofuran and its derivatives have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have emerged as a pharmacophore of choice for designing antimicrobial agents . Therefore, there is potential for future research and development involving “2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and similar compounds.

properties

IUPAC Name

2-(1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCCCOMKYKVFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383572
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

519054-55-8
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519054-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]furan-5-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Weber, M Sipos, A Paczal, B Balint… - Journal of Medicinal …, 2021 - ACS Publications
The kinase DYRK1A is an attractive target for drug discovery programs due to its implication in multiple diseases. Through a fragment screen, we identified a simple biaryl compound …
Number of citations: 23 pubs.acs.org

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